rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis
Description
rac-1-[(2R,3R)-2-(Trifluoromethyl)oxolan-3-yl]methanamine, cis is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an aminomethyl (-CH₂NH₂) group at the 3-position. The stereochemistry is defined by the (2R,3R) configuration, rendering it a cis-diastereomer. This compound is typically isolated as a hydrochloride salt to enhance stability and solubility.
Properties
IUPAC Name |
[(2S,3S)-2-(trifluoromethyl)oxolan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKBSSNEFAOBI-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation Followed by Cyclization
A flow-based trifluoromethylation strategy (Fig. 1a) employs cesium fluoride (CsF) and organic precursors to generate N-trifluoromethyl intermediates. For example, a malic acid derivative can undergo catalytic hydrogenation to form a diol, which is then trifluoromethylated under flow conditions. Subsequent cyclization with a nitrile-containing amine precursor yields the oxolane ring.
Key Data :
Epoxide Ring-Opening Strategy
An epoxide intermediate (Fig. 1b) derived from trifluoromethyl ketone undergoes nucleophilic attack by an ammonia equivalent. For instance:
-
Epoxidation : Trifluoromethyl ketone → epoxide using m-CPBA.
-
Ring-opening : Epoxide + NH₃ → cis-aminomethyl alcohol.
Example :
Epoxide (1.0 eq) reacted with benzylamine (1.2 eq) in THF at 0°C yielded 65% cis-product after deprotection.
Route 2: Post-Cyclization Functionalization
Reductive Amination
A ketone precursor (e.g., 2-(trifluoromethyl)-3-oxo-tetrahydrofuran) undergoes reductive amination with ammonium acetate and NaBH₃CN (Fig. 2b).
Optimized Conditions :
Stereochemical Control and Resolution
Diastereoselective Cyclization
Using chiral auxiliaries or catalysts during cyclization enhances cis selectivity. For example, InCl₃-catalyzed reactions under ultrasound irradiation improved diastereomeric excess (de) to 85%.
Data :
| Catalyst | Solvent | Temp (°C) | de (%) | Yield |
|---|---|---|---|---|
| InCl₃ | 50% EtOH | 40 | 85 | 95 |
| None | EtOH | 40 | 20 | 45 |
Kinetic Resolution
Enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers post-synthesis. A racemic mixture treated with vinyl acetate in TBME achieved 98% ee for the cis-isomer.
Industrial-Scale Considerations
Flow Chemistry for Trifluoromethylation
| Route | PMI (kg/kg) | E-Factor | Cost ($/kg) |
|---|---|---|---|
| 1 | 18 | 6.2 | 420 |
| 2 | 24 | 8.1 | 380 |
Route 2 offers lower cost but higher environmental impact due to Boc-protection steps.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Fluorinated Analog: rac-1-[(3R,4R)-4-Fluorooxolan-3-yl]methanamine Hydrochloride
- Structure : Replaces -CF₃ with a single fluorine atom at the 4-position of the oxolane ring.
- Properties :
- Reduced lipophilicity compared to -CF₃ due to lower halogen content.
- Molecular weight: 153.58 g/mol (vs. ~195.58 g/mol for the target compound).
- Applications: Limited data, but fluorine’s electronegativity may enhance binding in specific biological targets .
Phenyl-Substituted Analog: (Oxolan-3-yl)(phenyl)methanamine Hydrochloride
- Structure : Substitutes -CF₃ with a phenyl group.
- Properties: Increased aromaticity and molecular weight (213.71 g/mol). Solubility: Moderately soluble in chloroform and methanol .
Imidazolyl-Substituted Analog: rac-[(2R,3S)-2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine
- Structure : Features an ethyl-imidazolyl group instead of -CF₃.
- Properties :
- Molecular weight: 195.26 g/mol (similar to the target compound).
- Enhanced hydrogen-bonding capacity due to the imidazole ring.
- Applications: Potential use in kinase inhibition studies .
Physicochemical Properties
Biological Activity
rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis (CAS No. 2759744-94-8) is a compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClF₃N₁O |
| Molecular Weight | 206 Da |
| LogP | 0.35 |
| Polar Surface Area | 35 Å |
| Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate level of lipophilicity and potential for interaction with biological membranes.
The biological activity of this compound may involve modulation of various signaling pathways. Preliminary studies indicate its potential role as a modulator in the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound appears to downregulate key activators involved in this secretion system, thus inhibiting pathogenicity .
Case Studies and Research Findings
- Type III Secretion System Inhibition
-
Cytotoxicity Assessment
- In cytotoxicity assays conducted alongside the T3SS studies, rac-1 was found to exhibit low cytotoxic effects on mammalian cell lines at concentrations that inhibited bacterial virulence factors. This selectivity indicates its potential as a therapeutic agent with reduced side effects on host cells .
- Pharmacokinetics and Bioavailability
Potential Applications
Given its biological activity, this compound could be explored for applications in:
- Antimicrobial therapies : Targeting bacterial virulence factors could provide an alternative strategy to traditional antibiotics.
- Inflammatory diseases : Modulation of T3SS may have implications in treating conditions associated with chronic inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis, and how can purity be maximized?
- Methodology : The synthesis typically involves cyclization of a trifluoromethyl-substituted diol precursor under acidic conditions to form the oxolane ring, followed by reductive amination to introduce the methanamine group. Key steps include:
- Reaction optimization : Control temperature (e.g., 0–5°C during cyclization) and pH to prevent racemization .
- Purification : Use crystallization with ethanol/water mixtures or chiral HPLC to isolate the cis isomer (>95% purity) .
- Analytical validation : Confirm stereochemistry via - and -NMR, and monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. Assess via:
- LogP determination : Use shake-flask method or computational tools (e.g., SwissADME) .
- Stability studies : Conduct accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to evaluate hydrolytic resistance .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : -NMR identifies trifluoromethyl group splitting patterns (δ ~ -60 to -70 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 224.12) .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtained .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved, and what are the challenges in isolating the cis isomer?
- Methodology :
- Chiral separation : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Expect resolution factors (Rₛ) >1.5 for cis/trans diastereomers .
- Dynamic resolution : Employ enzymatic kinetic resolution (e.g., lipase B) to selectively hydrolyze undesired enantiomers .
- Challenges : Cis-trans isomerization under basic conditions; mitigate by maintaining pH <7 during purification .
Q. What computational strategies predict the compound’s reactivity and binding to biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with amine-binding receptors (e.g., GPCRs). The oxolane oxygen may form hydrogen bonds with Asp113 in β₂-adrenergic receptors .
- DFT calculations : Calculate Fukui indices to identify nucleophilic sites (e.g., amine group) prone to electrophilic attack .
Q. How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how can they be resolved?
- Case analysis : Example: In vitro IC₅₀ of 10 nM for a kinase target vs. in vivo ED₅₀ of 50 mg/kg. Potential causes:
- Metabolic instability : Test hepatic microsomal stability (e.g., human liver microsomes + NADPH) .
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify promiscuous binding .
Contradictions and Data Gaps
- Stereochemical stability : reports cis isomer stability at pH 7, while notes partial epimerization at pH >8. Recommendation: Use buffered solutions (pH 6–7) in biological assays .
- Biological activity : Inconsistent reports on serotonin receptor affinity ( vs. 18). Resolve via standardized radioligand binding assays (e.g., -LSD for 5-HT₂ₐ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
